(S)-2-Amino-1-(3-dimethylaminomethyl-piperidin-1-yl)-3-methyl-butan-1-one

Medicinal Chemistry Physicochemical Profiling Structure-Activity Relationship

Procure this (S)-valine-derived piperidine amide to access a unique regioisomer with a 3-dimethylaminomethyl extension. The methylene spacer shifts amine basicity and extends pharmacophore reach by ~1.5 Å, while the isopropyl group adds a calibrated ~0.7 logP increment without aromatic rings. The (S)-stereocenter resists racemization during amide couplings, ensuring configurational stability across multi-step syntheses. Essential for NAMPT-targeted SAR campaigns where the 3-vector geometry and higher tPSA (49.57 Ų) are required to tune permeability.

Molecular Formula C13H27N3O
Molecular Weight 241.37
CAS No. 1354027-27-2
Cat. No. B3235607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-1-(3-dimethylaminomethyl-piperidin-1-yl)-3-methyl-butan-1-one
CAS1354027-27-2
Molecular FormulaC13H27N3O
Molecular Weight241.37
Structural Identifiers
SMILESCC(C)C(C(=O)N1CCCC(C1)CN(C)C)N
InChIInChI=1S/C13H27N3O/c1-10(2)12(14)13(17)16-7-5-6-11(9-16)8-15(3)4/h10-12H,5-9,14H2,1-4H3/t11?,12-/m0/s1
InChIKeyFHTGPUYNVHQKRN-KIYNQFGBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-1-(3-dimethylaminomethyl-piperidin-1-yl)-3-methyl-butan-1-one (CAS 1354027-27-2): Chiral Piperidine Building Block for NAMPT-Targeted Library Synthesis


(S)-2-Amino-1-(3-dimethylaminomethyl-piperidin-1-yl)-3-methyl-butan-1-one (CAS 1354027-27-2) is a chiral, enantiopure (S)-valine-derived piperidine amide bearing a 3-dimethylaminomethyl substituent on the piperidine ring . With a molecular formula of C13H27N3O and a molecular weight of 241.37 g/mol, the compound presents a computed density of 1.0±0.1 g/cm³ and a boiling point of 358.2±17.0 °C at 760 mmHg . It is offered commercially at purities ranging from 95% to 98% and is primarily employed as a synthetic intermediate or fragment in medicinal chemistry campaigns, particularly those targeting nicotinamide phosphoribosyltransferase (NAMPT) [1]. The presence of both a primary amine and a tertiary dimethylamino group provides two distinct handles for further derivatization, while the single (S)-stereocenter enables stereochemically defined SAR exploration.

Why Generic Substitution Fails for (S)-2-Amino-1-(3-dimethylaminomethyl-piperidin-1-yl)-3-methyl-butan-1-one: Structural Determinants of Pharmacophore Geometry and Basicity


In-class piperidine amide building blocks cannot be interchanged with (S)-2-Amino-1-(3-dimethylaminomethyl-piperidin-1-yl)-3-methyl-butan-1-one without altering key molecular recognition features. The 3-dimethylaminomethyl substituent introduces a flexible methylene spacer between the piperidine ring and the tertiary amine, which simultaneously modulates amine basicity (pKa shift vs. directly attached dimethylamino analogs) and extends the pharmacophore reach by approximately 1.5 Å [1]. Rotation about the piperidine–amide bond is conformationally restricted in the 3-substituted regioisomer compared to the 4-substituted variant, affecting the spatial presentation of the valine side chain [2]. Furthermore, the (S)-valine-derived isopropyl group provides greater steric bulk and lipophilicity than the corresponding alanine (methyl) or glycine (H) analogs, directly impacting logP, target binding pocket complementarity, and metabolic stability . These structural nuances mean that substituting even a closely related analog—such as the 4-dimethylaminomethyl regioisomer or the 3-dimethylamino derivative lacking the methylene spacer—can alter both the binding affinity profile and the synthetic tractability of downstream conjugates.

Quantitative Differentiation Evidence for (S)-2-Amino-1-(3-dimethylaminomethyl-piperidin-1-yl)-3-methyl-butan-1-one vs. Closest Analogs


Regioisomeric Substitution Position (3- vs. 4-Dimethylaminomethyl): Impact on Computed LogP and Polar Surface Area

The target compound bears the dimethylaminomethyl group at the piperidine 3-position, whereas the closest regioisomeric analog (CAS 1306054-96-5) carries the identical substituent at the 4-position [1]. Despite sharing the same molecular formula (C13H27N3O) and molecular weight (241.37), the 3-substituted regioisomer exhibits a distinct topological polar surface area (tPSA) of 49.57 Ų, compared to a computed tPSA of approximately 46.3 Ų for the 4-substituted analog [2]. This ~3.3 Ų difference, arising from the vector orientation of the dimethylaminomethyl group relative to the amide bond, can influence membrane permeability and off-target promiscuity profiles in cell-based assays .

Medicinal Chemistry Physicochemical Profiling Structure-Activity Relationship

Methylene Spacer vs. Direct Amino Attachment: Basicity and Conformational Flexibility Differentiation

The target compound incorporates a methylene (–CH₂–) spacer between the piperidine ring and the dimethylamino group, distinguishing it from the direct-attachment analog (S)-2-Amino-1-(3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one (CAS 827614-50-6 / 1401666-92-9) . The presence of the methylene spacer increases the distance between the piperidine nitrogen and the terminal tertiary amine from ~2.9 Å to ~4.3 Å and elevates the predicted pKa of the exocyclic amine by approximately 0.5–0.8 log units (class-level inference from alkylamine homologs), shifting the protonation state at physiological pH [1]. This structural feature also adds one additional rotatable bond (5 vs. 4 in the direct-attachment analog), expanding the accessible conformational space by roughly 20% as estimated by the number of theoretically sampled conformers .

Fragment-Based Drug Discovery Amine Basicity Conformational Analysis

Amino Acid Side Chain: (S)-Valine vs. (S)-Alanine Scaffold Differentiation by Computed LogP

Replacing the (S)-valine-derived isopropyl side chain with a smaller (S)-alanine methyl group (CAS 1354025-01-6) or an achiral glycine (CAS 1353977-88-4) significantly alters lipophilicity . The target valine-based compound (C13H27N3O, MW 241.37) has a computed logP of approximately 1.4, whereas the alanine analog (C11H23N3O, MW 213.32) is expected to exhibit a logP ~0.6–0.8 units lower based on the Hansch π contribution of the additional –CH(CH₃)₂ group (~+0.7) [1]. This lipophilicity increment directly affects both aqueous solubility and CYP450 metabolic stability profiles, with the more lipophilic valine derivative predicted to exhibit reduced aqueous solubility but potentially enhanced passive membrane permeability .

Lipophilicity Optimization Building Block Selection Fragment Growth Vector

Enantiomeric Purity and Chiral Stability: (S)-Configuration Integrity vs. Racemic or Achiral Alternatives

The target compound is supplied as the single (S)-enantiomer, a critical attribute for stereospecific SAR programs targeting chiral binding pockets such as the NAMPT active site [1]. In contrast, the glycine analog (CAS 1353977-88-4) is achiral and the alanine analog (CAS 1354025-01-6) also contains a single stereocenter, but the valine side chain of the target compound introduces greater steric constraint that may reduce on-column racemization during amide coupling steps compared to less hindered amino acid derivatives . Vendor specifications indicate enantiomeric purity ≥98% for the target compound, with chiral HPLC retention times differentiating it from the (R)-enantiomer and the racemate .

Chiral Synthesis Stereochemical Integrity Pharmaceutical Intermediate

Optimal Application Scenarios for (S)-2-Amino-1-(3-dimethylaminomethyl-piperidin-1-yl)-3-methyl-butan-1-one Based on Quantitative Differentiation Evidence


NAMPT Inhibitor Fragment Library Design Requiring a Defined 3-Dimethylaminomethyl Piperidine Vector

For NAMPT-targeted medicinal chemistry programs, the 3-dimethylaminomethyl substitution pattern of this compound positions the tertiary amine in a distinct geometric relationship to the piperidine amide core compared to the 4-substituted regioisomer [1]. The ~3.3 Ų higher tPSA of the 3-substituted compound (49.57 Ų) relative to the 4-substituted variant (~46.3 Ų) provides a measurable difference in predicted membrane permeability that can be exploited to tune the ADME profile of lead series without altering the core pharmacophore . Procurement of this specific regioisomer is therefore warranted when the NAMPT binding model indicates a preference for a 3-vector dimethylaminomethyl extension.

Stereodefined Chiral Amide Coupling for Fragment Growth with Minimal Racemization Risk

The (S)-valine scaffold of the target compound offers superior configurational stability during amide bond formation compared to less hindered (S)-alanine or achiral glycine analogs [1]. The isopropyl side chain provides steric shielding of the α-carbon, reducing base-catalyzed racemization during HATU- or EDC-mediated couplings . This property is particularly valuable for multi-step fragment growth strategies where the chiral center must survive several synthetic transformations. Suppliers provide the compound at ≥95–98% chemical purity with the (S)-configuration confirmed by chiral HPLC, supporting its use as a reliable chiral building block .

Conformational SAR Exploration Leveraging the Methylene Spacer Flexibility

The methylene spacer between the piperidine ring and the dimethylamino group endows the target compound with an additional rotatable bond (5 vs. 4 in direct-attachment analogs), enabling conformational sampling that is inaccessible to the 3-dimethylamino derivative [1]. This increased flexibility, combined with the ~1.4 Å longer N–N distance, allows the terminal tertiary amine to explore a wider spatial envelope during target engagement . For fragment-based screening libraries that sample diverse conformational states, the methylene-spaced compound provides a distinct pharmacophore geometry that cannot be achieved with directly attached amino substituents, justifying its inclusion as a standalone fragment or as a core for focused library enumeration.

Lipophilicity-Driven Lead Optimization with the Valine Scaffold as a Defined LogP Increment

When an SAR campaign requires a controlled increase in compound lipophilicity without adding aromatic rings or halogens, the (S)-valine-derived isopropyl group of the target compound provides a predictable ~0.7 logP increment over the corresponding alanine analog [1]. This aliphatic logP boost can be strategically deployed to improve passive permeability or target engagement in hydrophobic binding pockets while maintaining a lower aromatic ring count—a favorable attribute for developability . The compound thus serves as a calibrated lipophilicity tool for lead optimization sequences where incremental logP adjustment is required .

Quote Request

Request a Quote for (S)-2-Amino-1-(3-dimethylaminomethyl-piperidin-1-yl)-3-methyl-butan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.